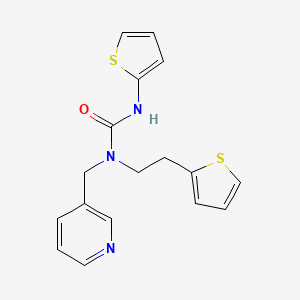

1-(Pyridin-3-ylmethyl)-3-(thiophen-2-yl)-1-(2-(thiophen-2-yl)ethyl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "1-(Pyridin-3-ylmethyl)-3-(thiophen-2-yl)-1-(2-(thiophen-2-yl)ethyl)urea" is a derivative of urea, which is a molecule of significant interest in medicinal chemistry due to its potential biological activities. Urea derivatives have been extensively studied for their antiproliferative, antiangiogenic, and kinase inhibition properties, making them promising candidates for anticancer agents .

Synthesis Analysis

The synthesis of urea derivatives typically involves the reaction of an aryl isocyanate with an amine. In the context of the papers provided, various 1-aryl-3-substituted phenyl urea derivatives have been designed and synthesized, demonstrating the versatility of this scaffold in generating a wide range of compounds with potential biological activities . The synthesis routes are often optimized to yield compounds with specific substituents that are hypothesized to enhance biological activity.

Molecular Structure Analysis

The molecular structure of urea derivatives is characterized by the presence of a urea moiety, which can engage in hydrogen bonding and other non-covalent interactions. This feature is crucial for the biological activity of these compounds as it allows them to interact with biological targets such as enzymes and receptors . The presence of pyridine and thiophene rings in the compound provides additional sites for interactions, potentially increasing the binding affinity and selectivity for certain targets.

Chemical Reactions Analysis

Urea derivatives can participate in various chemical reactions, primarily due to their functional groups. The urea moiety can form hydrogen bonds, while the pyridine and thiophene rings can engage in π-π stacking and other aromatic interactions. These properties are exploited in the design of compounds to enhance their biological activities and selectivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents on the urea scaffold. These properties are critical for the pharmacokinetic and pharmacodynamic profiles of the compounds. NMR studies, such as those on 1,3-pyridylmethyl ureas, provide insights into the conformation and electronic environment of these molecules, which are important for understanding their reactivity and interaction with biological targets .

科学的研究の応用

Synthesis of Novel Derivatives

1-(Pyridin-3-ylmethyl)-3-(thiophen-2-yl)-1-(2-(thiophen-2-yl)ethyl)urea has been utilized in the synthesis of various novel pyridine and naphthyridine derivatives. These derivatives are synthesized through reactions with different compounds such as arene diazonium salts, hydrazines, and urea derivatives. This process leads to the formation of diverse compounds like pyrazolo[3,4-H][1,6]naphthyridine and pyrimido[4,5-H][1,6]naphthyridine derivatives (Abdelrazek et al., 2010).

Interaction Studies

The compound has been studied for its interaction with other chemicals. For instance, its association with 2-amino-1,8-naphthyridines and benzoates was explored. These studies involved NMR spectroscopy and quantum chemical calculations, providing insights into the substituent effects on complexation and the role of intramolecular hydrogen bonding in urea derivatives (Ośmiałowski et al., 2013).

Catalytic Applications

Research has also been conducted on the solvolysis of N,N-bis(2-picolyl)ureas catalyzed by Cu(II) ions. This study provides valuable data on the kinetics and products of these reactions, suggesting potential applications in catalysis (Belzile et al., 2014).

Chemosensor Development

The structure of 1-(Pyridin-3-ylmethyl)-3-(thiophen-2-yl)-1-(2-(thiophen-2-yl)ethyl)urea and its derivatives has been utilized in the development of chemosensors. These sensors are designed to detect metal ions like nickel(II) and copper(II) through color changes, a process backed by electronic structure studies and spectroscopic analysis (Patil et al., 2017).

Pharmaceutical Research

In the pharmaceutical field, derivatives of this compound have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. This research is crucial in the ongoing quest for effective anticancer agents (Zhang et al., 2019).

特性

IUPAC Name |

1-(pyridin-3-ylmethyl)-3-thiophen-2-yl-1-(2-thiophen-2-ylethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3OS2/c21-17(19-16-6-3-11-23-16)20(9-7-15-5-2-10-22-15)13-14-4-1-8-18-12-14/h1-6,8,10-12H,7,9,13H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYBIIQRKPMWBDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CN(CCC2=CC=CS2)C(=O)NC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Pyridin-3-ylmethyl)-3-(thiophen-2-yl)-1-(2-(thiophen-2-yl)ethyl)urea | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(2,6-difluorophenyl)urea](/img/structure/B3012013.png)

![2-(3-Pentan-3-yl-1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B3012014.png)

![N-(2,6-dimethylphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B3012015.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-phenylacetamido)benzofuran-2-carboxamide](/img/structure/B3012021.png)

![5-[1-(3-methyl-1H-pyrazol-1-yl)ethyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B3012025.png)

![1-[(4-bromo-3-methylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B3012026.png)

![(E)-3-(2-chlorophenyl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide](/img/structure/B3012028.png)

![8-(2-(2-hydroxyethoxy)ethyl)-1,6,7-trimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3012031.png)

![2,4-Dimethyl-5-[[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B3012034.png)